3-Bromo-3'-fluoro-4'-methoxybenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBZIQLOGYHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373671 | |
| Record name | 3-Bromo-3'-fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-54-5 | |
| Record name | (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3'-fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Physical Properties
Detailed experimental data for 3-Bromo-3'-fluoro-4'-methoxybenzophenone is not widely available in published literature. The information below is based on data from chemical suppliers and computational predictions.
| Property | Value |
| IUPAC Name | (3-bromophenyl)(3-fluoro-4-methoxyphenyl)methanone |
| CAS Number | 844879-54-5 |
| Molecular Formula | C₁₄H₁₀BrFO₂ |
| Molecular Weight | 309.13 g/mol |
| Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
| Solubility | Data Not Available |
Reactivity and Reaction Pathways of 3 Bromo 3 Fluoro 4 Methoxybenzophenone
Halogen-Directed Reactivity
The presence of two different halogen atoms on separate aromatic rings introduces selectivity in reactions targeting these sites. The electronic environment of each halogen, influenced by the powerful electron-withdrawing benzoyl group, determines its susceptibility to different types of reagents and catalysts.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this compound, particularly at the fluorine-substituted ring. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, the carbonyl group acts as a potent electron-withdrawing group.
The fluorine atom at the 3'-position is ortho to the carbonyl group, which strongly activates this position for nucleophilic attack. Conversely, the bromine atom at the 3-position is meta to the carbonyl group, a position that does not receive significant activation. Therefore, nucleophilic attack is predicted to occur selectively at the carbon bearing the fluorine atom.
In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine's high electronegativity makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge, often making it a better leaving group than bromine in this specific mechanism, contrary to trends seen in SN1 and SN2 reactions. rsc.orgorganic-chemistry.org
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Halogen Position | Activating Group | Relative Position | Predicted Reactivity |
|---|---|---|---|
| 3'-Fluoro | Carbonyl | ortho | High |
In contrast to nucleophilic substitution, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling depend on the oxidative addition of the catalyst into the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend of bond strength: C-I > C-Br > C-Cl > C-F. dtic.milmasterorganicchemistry.com
Given this trend, the carbon-bromine bond in this compound is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the much stronger carbon-fluorine bond. Consequently, Suzuki-Miyaura coupling reactions are expected to proceed with high selectivity at the 3-position of the benzoyl ring, leaving the C-F bond intact. This allows for the specific formation of a new carbon-carbon bond at the site of the bromine atom. dtic.milacs.org
The general mechanism involves three key steps:
Oxidative Addition : The palladium catalyst inserts into the C-Br bond.
Transmetalation : The organic group from an organoboron reagent is transferred to the palladium complex. dtic.mil
Reductive Elimination : The coupled product is released, and the palladium(0) catalyst is regenerated. acs.org
Carbonyl Group Transformations
The ketone functionality is central to the molecule's reactivity, participating in both reduction and oxidation reactions that transform the carbonyl into an alcohol or lead to bond cleavage.
The carbonyl group of benzophenones can be reduced to a secondary alcohol (benzhydrol) using reducing agents like sodium borohydride. However, a more characteristic reaction for benzophenones is photochemical reduction, which leads to the formation of a dimeric pinacol (B44631), known as benzopinacol (B1666686). ed.govwikipedia.org
This reaction typically occurs when a solution of the benzophenone (B1666685) in a hydrogen-donating solvent, such as 2-propanol, is exposed to ultraviolet (UV) light. The process is initiated by the photo-excitation of the benzophenone from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is radical-like and can abstract a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals then dimerize to form the substituted benzopinacol. wikipedia.org Studies on similar halogenated compounds, like 4-bromo-4'-fluorobenzophenone, confirm that this photoreduction pathway is a key feature of their chemistry. ed.gov
Table 2: Steps in Benzopinacol Formation
| Step | Process | Intermediate/Product |
|---|---|---|
| 1. Photo-excitation | Absorption of UV light | Excited Singlet State (S₁) |
| 2. Intersystem Crossing | Spin inversion | Excited Triplet State (T₁) |
| 3. Hydrogen Abstraction | Reaction with solvent (e.g., 2-propanol) | Ketyl Radical |
Ketones are generally resistant to oxidation compared to aldehydes. wikipedia.org However, under specific conditions, this compound can undergo oxidation. Plausible pathways include the Baeyer-Villiger oxidation and oxidation of the electron-rich aromatic ring.
The Baeyer-Villiger oxidation converts a ketone into an ester using a peroxyacid (e.g., m-CPBA). organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. The migratory aptitude of the aryl groups determines the regioselectivity of the insertion. Generally, aryl groups with electron-donating substituents migrate preferentially. In this case, the 3'-fluoro-4'-methoxyphenyl group is more electron-rich than the 3-bromophenyl group, suggesting it would be the migrating group.
Additionally, the methoxy-substituted ring is activated towards electrophilic attack and could be susceptible to oxidation under strong oxidizing conditions, potentially leading to hydroxylation or dearomatization. ias.ac.in For instance, the oxidation of anisoles with agents like acid bromate (B103136) can result in the formation of hydroxyanisoles. ias.ac.in
Photochemical Reactivity Studies
The photochemical behavior of benzophenones is a well-documented field. These molecules absorb UV light, leading to an n→π* electronic transition that promotes an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital of the carbonyl group. chinesechemsoc.org This initial excitation leads to the formation of the excited singlet state, which readily converts to the triplet state. chinesechemsoc.orgresearchgate.net
The resulting triplet state is a key intermediate in the photochemistry of benzophenones. chinesechemsoc.org It is responsible for the hydrogen abstraction that leads to benzopinacol formation, as described above. wikipedia.org Furthermore, this triplet state can act as a photosensitizer, transferring its energy to other molecules and initiating their photochemical reactions. The photodegradation of benzophenones in the environment can proceed through self-sensitization, leading to the formation of reactive intermediates like hydroxyl radicals that contribute to their transformation. ias.ac.inchinesechemsoc.org
Photoreduction Mechanisms of Benzophenone Derivatives
The photoreduction of benzophenone derivatives is a classic photochemical reaction that typically occurs in the presence of a hydrogen-donating solvent, such as an alcohol. bgsu.edu The process is initiated by the absorption of UV light, leading to the formation of a pinacol derivative.
Upon absorbing light, typically around 350 nm, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁). hilarispublisher.comyoutube.com This singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). youtube.com This triplet state has a diradical nature, with two unpaired electrons located on the carbonyl group, making it highly reactive. hilarispublisher.com
The key step in the photoreduction mechanism is the abstraction of a hydrogen atom by the excited triplet-state benzophenone derivative from a suitable hydrogen donor. bgsu.eduyoutube.com Alcohols, particularly secondary alcohols like isopropyl alcohol, are commonly used for this purpose. bgsu.eduyoutube.com The benzophenone triplet abstracts a hydrogen atom from the alcohol, resulting in the formation of two radical species: a benzhydrol radical (or ketyl radical) and a radical derived from the alcohol. bgsu.edu
| Step | Description |
| 1. Photoexcitation | The benzophenone derivative absorbs UV light, promoting it to an excited singlet state (S₁). |
| 2. Intersystem Crossing | The excited singlet state (S₁) rapidly converts to a more stable excited triplet state (T₁). |
| 3. Hydrogen Abstraction | The triplet state benzophenone abstracts a hydrogen atom from a hydrogen-donating solvent (e.g., isopropyl alcohol) to form a ketyl radical. |
| 4. Dimerization | Two ketyl radicals combine to form the final benzopinacol product. |
Radical Generation and Photo-initiation Potential
The ability of benzophenone derivatives to generate free radicals upon exposure to light makes them highly effective photoinitiators for polymerization reactions. researchgate.netbgsu.edu Photoinitiators are compounds that, when irradiated with light, produce reactive species (free radicals or cations) that can initiate polymerization. researchgate.net Benzophenone and its derivatives are classified as Type II photoinitiators, meaning they require a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate the initiating radicals. semanticscholar.org
The mechanism of radical generation begins in the same manner as photoreduction: absorption of UV light followed by intersystem crossing to the reactive triplet state. semanticscholar.org In the presence of a co-initiator, the excited benzophenone derivative abstracts a hydrogen atom, generating a ketyl radical and a radical from the co-initiator. nih.gov Both of these radicals can potentially initiate the polymerization of monomers, such as acrylates. semanticscholar.org
The efficiency of a benzophenone derivative as a photoinitiator depends on several factors, including its light absorption characteristics, the quantum yield of intersystem crossing to the triplet state, and the rate of hydrogen abstraction from the co-initiator. researchgate.net The substituents on the benzophenone core play a crucial role in tuning these properties. researchgate.net For instance, the presence of electron-donating groups can enhance the light absorption properties of the molecule. nih.gov The specific substitution pattern of this compound, with its bromo, fluoro, and methoxy (B1213986) groups, is expected to influence its photochemical behavior and its effectiveness as a photoinitiator. These derivatives are valued for their efficiency and versatility in light-induced reactions for materials and coatings. researchgate.net
| Property | Description | Relevance to Photo-initiation |
| UV Absorption | The ability of the molecule to absorb light in the UV-visible spectrum. Benzophenone derivatives typically absorb in the 225–325 nm range. bohrium.com | Efficient absorption of light is the first step in the photo-initiation process. |
| Excited State | Upon light absorption, the molecule is promoted to an excited triplet state with diradical character. | The reactive triplet state is responsible for abstracting a hydrogen atom to generate free radicals. |
| Radical Formation | The excited benzophenone derivative abstracts a hydrogen atom from a co-initiator, forming a ketyl radical and a co-initiator radical. | These generated free radicals initiate the polymerization chain reaction. |
| Substituent Effects | The nature and position of substituents on the aromatic rings can modify the absorption spectrum and reactivity of the photoinitiator. researchgate.net | Allows for the fine-tuning of the photoinitiator's properties for specific applications. |
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 3 Fluoro 4 Methoxybenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-3'-fluoro-4'-methoxybenzophenone, ¹H, ¹³C, and ¹⁹F NMR analyses collectively provide a complete map of the carbon-hydrogen framework and the position of the fluorine atom.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to its ten protons, distributed between two distinct aromatic rings and one methoxy (B1213986) group.
The protons on the 3-bromobenzoyl ring are anticipated to appear in the range of δ 7.4-8.0 ppm. The proton adjacent to the bromine atom and the carbonyl group will be the most deshielded. The protons on the 3-fluoro-4-methoxybenzoyl ring are influenced by both the electron-donating methoxy group and the electron-withdrawing fluoro and carbonyl groups, leading to complex splitting patterns. The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, typically around δ 3.9 ppm, due to the absence of adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.8-8.0 | m | - | Aromatic H (Bromo Ring) |
| ~7.6-7.8 | m | - | Aromatic H (Bromo Ring) |
| ~7.4-7.6 | m | - | Aromatic H (Bromo Ring) |
| ~7.3-7.5 | m | - | Aromatic H (Fluoro/Methoxy Ring) |
| ~7.0-7.2 | t | ~8-9 | Aromatic H (Fluoro/Methoxy Ring) |
Note: The data in this table are predicted based on established principles of NMR spectroscopy and analysis of substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 14 distinct signals are expected, corresponding to the 12 aromatic carbons, one carbonyl carbon, and one methoxy carbon.
The carbonyl carbon (C=O) is the most deshielded and is predicted to appear significantly downfield, typically in the range of δ 194-196 ppm. The carbon of the methoxy group (-OCH₃) is expected around δ 56 ppm. The aromatic carbons will resonate between δ 110-165 ppm. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. Other carbons on the fluorinated ring will also show smaller C-F couplings (²JCF, ³JCF).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~195 | C=O (Carbonyl) |
| ~164 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~155 | C-OCH₃ |
| ~110-140 | Aromatic C & C-Br |
Note: The data in this table are predicted based on established principles of NMR spectroscopy. The symbol 'd' indicates a doublet due to C-F coupling.
¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene (B151609) ring, the shift is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal may appear as a multiplet due to coupling with adjacent aromatic protons. This technique is definitive for confirming the presence and electronic environment of the fluorine substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent peak will be the strong absorption from the carbonyl (C=O) group of the benzophenone (B1666685) core, anticipated in the range of 1650-1670 cm⁻¹. The exact position is influenced by conjugation with the two aromatic rings. Other key absorptions include C-O stretching from the methoxy ether group around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric), C-F stretching around 1100-1200 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically between 500-650 cm⁻¹.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -OCH₃ |
| 1670-1650 | C=O Stretch | Ketone |
| 1600-1450 | C=C Stretch | Aromatic |
| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |
| 1200-1100 | C-F Stretch | Aryl Fluoride |
| ~1030 | C-O Stretch (symmetric) | Aryl Ether |
Note: The data in this table are predicted based on characteristic IR absorption frequencies for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀BrFO₂), the molecular weight is 309.13 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) is expected to appear as a characteristic doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed at m/z 309 (for the ⁷⁹Br isotope) and m/z 311 (for the ⁸¹Br isotope). This M⁺/M⁺+2 pattern is a definitive indicator of a monobrominated compound.
The primary fragmentation pathway for benzophenones involves cleavage alpha to the carbonyl group. researchgate.netrsc.orgresearchgate.net This would lead to the formation of characteristic benzoyl-type fragment ions. Expected major fragments include:
[C₇H₄BrO]⁺: A bromobenzoyl cation (m/z 183/185).
[C₈H₆FO]⁺: A fluoro-methoxybenzoyl cation (m/z 153).
[C₆H₄Br]⁺: A bromophenyl cation (m/z 155/157), from the loss of the carbonyl group and the other ring.
[C₇H₆FO]⁺: A fluoro-methoxyphenyl cation (m/z 125), also from loss of the carbonyl group.
Ultraviolet-Visible (UV-Vis) Absorption and Phosphorescence Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Substituted benzophenones typically exhibit two main absorption bands. mdpi.comscialert.net
A strong absorption band at shorter wavelengths (around 250-290 nm) corresponding to a π→π* transition, associated with the conjugated aromatic system.
A weaker, broad absorption band at longer wavelengths (around 330-350 nm) due to the n→π* transition of the non-bonding electrons on the carbonyl oxygen. mdpi.com
The substituents on the aromatic rings influence the exact wavelengths of these absorptions. The electron-donating methoxy group and the halogen atoms are expected to cause a bathochromic (red) shift of the π→π* band compared to unsubstituted benzophenone.
Benzophenone and its derivatives are well-known for their photophysical properties, particularly their ability to undergo efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). nih.govmdpi.com While fluorescence is typically weak or non-existent, many benzophenone derivatives exhibit strong phosphorescence from the T₁ state at low temperatures (e.g., 77 K in a rigid glass). nih.govnih.gov The phosphorescence emission for this compound would be expected in the blue-green region of the spectrum, characteristic of the T₁→S₀ transition of the benzophenone chromophore. nih.govhitachi-hightech.com The presence of the heavy bromine atom can further enhance the rate of intersystem crossing and phosphorescence.
Electronic Transitions (n-π, π-π) in Polar and Non-polar Solvents**
The ultraviolet-visible (UV-Vis) absorption spectrum of a benzophenone derivative is characterized by two primary types of electronic transitions: the n-π* (n to π-star) and π-π* (π to π-star) transitions. The n-π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The π-π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
The polarity of the solvent can significantly influence the energy, and thus the absorption wavelength (λmax), of these transitions—a phenomenon known as solvatochromism.
n-π Transitions:* These transitions typically experience a hypsochromic shift (blue shift, to a shorter wavelength) as solvent polarity increases. This is because polar solvents, particularly protic ones like ethanol, can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. scialert.netrsc.org
π-π Transitions:* Conversely, these transitions generally exhibit a bathochromic shift (red shift, to a longer wavelength) in polar solvents. The excited state of a π-π* transition is typically more polar than the ground state. Therefore, a polar solvent will stabilize the excited state more effectively than the ground state, decreasing the energy gap for the transition. scialert.net
For the parent benzophenone molecule, these shifts have been observed experimentally. The data illustrates the opposing behavior of the two main transitions in response to solvent polarity.
| Transition Type | Solvent (Polarity) | λmax (nm) | Observed Shift (Non-polar to Polar) |
|---|---|---|---|
| π→π | n-hexane (Non-polar) | 247.6 | Red Shift (+4.7 nm) |
| Ethanol (Polar) | 252.3 | ||
| n→π | n-hexane (Non-polar) | ~340-350 (weak) | Blue Shift |
| Ethanol (Polar) | ~330-340 (weak) |
For this compound, a similar pattern is expected. The presence of electron-donating (-OCH₃) and electron-withdrawing (-Br, -F) substituents would likely modulate the precise wavelengths of these transitions, but the directional shifts in response to solvent polarity would follow these established principles.
Quantum Yield Determinations
The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comuci.edu A high quantum yield indicates that fluorescence is a dominant de-excitation pathway, while a low quantum yield suggests that non-radiative processes, such as internal conversion or intersystem crossing, are more prevalent. uci.edu
The determination of quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared against a well-characterized standard with a known quantum yield under identical experimental conditions. uci.edu
Specific quantum yield data for this compound is not readily found in the literature. However, studies on other substituted benzophenones reveal that their quantum yields can vary significantly depending on their structure and the solvent environment. For instance, some benzophenone-based materials designed for organic light-emitting diodes (OLEDs) have shown quantum yields in solution ranging from 3% to over 15%. mdpi.com
Interestingly, some twisted donor-acceptor benzophenone derivatives have demonstrated polarity-induced emission, where the quantum yield increases dramatically in highly polar solvents. One such derivative showed a quantum yield that increased from very low in non-polar solvents to over 90% in dimethylformamide (DMF). nih.gov This behavior is linked to the formation of a planarized intramolecular charge transfer (ICT) state in polar environments. nih.gov
| Compound Type | Solvent | Quantum Yield (Φf) | Reference |
|---|---|---|---|
| Benzophenone-based OLED hosts | Various Organic Solvents | 3% - 15.3% | mdpi.com |
| N-phenylcarbazole-substituted benzophenone (BP-3-Cz) | Toluene | ~1% | nih.gov |
| Acetonitrile (ACN) | >90% |
Given the substituted nature of this compound, its quantum yield would be influenced by the electronic effects of the bromo, fluoro, and methoxy groups and would likely show a strong dependence on solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure has not been published for this compound. However, the crystal structure of the parent benzophenone molecule is well-documented. Unsubstituted benzophenone is polymorphic, meaning it can crystallize in different forms; the stable form is orthorhombic, while a metastable monoclinic form also exists. nih.gov
| Parameter | Stable α-form (orthorhombic) | Metastable β-form (monoclinic) |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C2/c |
| a (Å) | 10.28 | 16.22 |
| b (Å) | 12.12 | 8.15 |
| c (Å) | 7.99 | 16.33 |
| β (°) | 90 | 112.91 |
A key structural feature of benzophenones is the dihedral angle (twist) between the two phenyl rings, which arises from steric hindrance. nih.gov For this compound, the substituents on the phenyl rings would play a crucial role in determining its solid-state conformation and crystal packing. The size and electronic nature of the bromine, fluorine, and methoxy groups would influence intermolecular interactions such as halogen bonding and dipole-dipole forces, ultimately defining the final crystal structure. nih.govresearchgate.net The specific substitution pattern would lead to a unique set of crystallographic parameters.
Computational and Theoretical Investigations on 3 Bromo 3 Fluoro 4 Methoxybenzophenone
Quantum Chemical Calculations of Electronic Structure
Computational studies on related aromatic ketones have demonstrated that the geometric and electronic properties are significantly affected by the nature and position of substituents. For instance, theoretical investigations on similar compounds, such as 4-fluoro-4'-hydroxybenzophenone, have been conducted to analyze structural parameters, electronic properties, and chemical reactivity. scispace.com These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors.
Key electronic properties that can be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: This determines the molecule's polarity and the location of electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide detailed insights into the molecular structure, vibrational frequencies, and electronic spectra of compounds like 3-Bromo-3'-fluoro-4'-methoxybenzophenone.
Applications of DFT to similar halogenated and methoxy-substituted aromatic compounds have been widely reported. For example, DFT has been used to study the structure and reactivity of 4-bromo-3-(methoxymethoxy) benzoic acid, providing a comparison between calculated and experimental parameters. banglajol.info Such studies typically employ hybrid functionals, like B3LYP, with appropriate basis sets to achieve reliable results.
For this compound, DFT could be applied to:
Geometry Optimization: To determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: To predict the infrared and Raman spectra, which can aid in the experimental characterization of the compound.
Electronic Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. nih.gov
Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which help in predicting the molecule's behavior in chemical reactions.
The following table illustrates the types of data that can be obtained from DFT calculations on a related compound, 4-fluoro-4'-hydroxybenzophenone. scispace.com
| Property | Calculated Value |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.65 eV |
| Dipole Moment | 3.25 D |
| Mean Polarizability | 25.8 x 10⁻²⁴ esu |
Data for 4-fluoro-4'-hydroxybenzophenone, presented as an illustrative example.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For a molecule like this compound, theoretical methods could be employed to study various potential reactions, such as nucleophilic substitution or photochemical reactions.
By mapping the potential energy surface of a reaction, computational chemists can determine the activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. While no specific reaction mechanism studies for this compound have been published, the methodologies are well-established for related compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, solvation effects, and interactions with other molecules. For this compound, MD simulations could be used to:
Explore Conformational Space: To understand the flexibility of the molecule and the relative energies of different conformers.
Simulate Solvation: To study how the molecule interacts with different solvents, which can affect its solubility and reactivity. MD simulations of benzophenone (B1666685) in various solvents have been used to understand solute-solvent interactions at a molecular level. nih.gov
Investigate Interactions with Biomolecules: MD simulations are widely used in drug design to study the binding of small molecules to proteins and other biological targets. Studies on halogenated compounds have used MD simulations to explore their binding stability with receptors. mdpi.com Research on benzophenone-1 has utilized Gaussian accelerated molecular dynamics to understand its interaction with the human androgen receptor. acs.org
The following table summarizes the potential applications of MD simulations for studying this compound:
| Application Area | Information Gained |
| Conformational Analysis | Identification of stable conformers and their populations. |
| Solvation Studies | Understanding of solute-solvent interactions and their impact on properties. |
| Biomolecular Interactions | Prediction of binding modes and affinities to biological targets. |
Jablonski Diagram Construction and Photophysical Parameter Prediction
The photophysical properties of benzophenone and its derivatives are of significant interest due to their use as photosensitizers and in photochemistry. A Jablonski diagram is a graphical representation of the electronic states of a molecule and the transitions between them, including absorption, fluorescence, phosphorescence, intersystem crossing, and internal conversion.
Computational methods, particularly TD-DFT, can be used to predict the energies of the excited singlet (S₁) and triplet (T₁) states, which are essential for constructing a Jablonski diagram. The energy difference between the S₁ and T₁ states (ΔE_ST) is a critical parameter that influences the efficiency of intersystem crossing, a key process in the photochemistry of benzophenones. acs.org
Computational studies on benzophenone derivatives have been performed to understand their photophysical properties. semanticscholar.orgresearchgate.net These studies often calculate key parameters such as:
Absorption Wavelengths: Corresponding to transitions from the ground state (S₀) to excited singlet states (Sₙ).
Excited State Energies: The energies of the S₁ and T₁ states.
Spin-Orbit Coupling: Which governs the rate of intersystem crossing.
While a specific Jablonski diagram for this compound has not been computationally derived in the literature, the necessary theoretical framework is well-established. The presence of a bromine atom (a heavy atom) would be expected to enhance spin-orbit coupling and promote efficient intersystem crossing from the S₁ to the T₁ state, a characteristic feature of many brominated aromatic compounds.
Advanced Research Applications of 3 Bromo 3 Fluoro 4 Methoxybenzophenone and Its Derivatives
Applications in Materials Science
The multifaceted nature of 3-Bromo-3'-fluoro-4'-methoxybenzophenone and its derivatives makes them valuable components in the design and synthesis of advanced materials. The benzophenone (B1666685) moiety itself is a well-established building block in polymer science and organic electronics, and the specific substitutions on this compound offer further opportunities for fine-tuning material properties.
Polymer Chemistry and Crosslinking Mechanisms
Benzophenone and its derivatives are widely recognized as effective photoinitiators for crosslinking polymers. Upon exposure to ultraviolet (UV) light, the carbonyl group of the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, generating a polymer radical. The recombination of these polymer radicals leads to the formation of crosslinks, which can significantly enhance the mechanical and thermal stability of the polymer.
The efficiency of this process can be influenced by the substituents on the benzophenone ring. In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms can potentially enhance the efficiency of intersystem crossing to the reactive triplet state. The methoxy (B1213986) group, being electron-donating, may also modulate the photoreactivity and solubility of the molecule within a polymer matrix.
Table 1: Influence of Benzophenone Substituents on Photocrosslinking
| Substituent Group | Position | Electronic Effect | Potential Impact on Crosslinking |
| Bromo | 3 | Electron-withdrawing | May enhance intersystem crossing and hydrogen abstraction efficiency. |
| Fluoro | 3' | Electron-withdrawing | Can increase the triplet state energy and photostability. |
| Methoxy | 4' | Electron-donating | May influence solubility and the absorption spectrum of the photoinitiator. |
This table is illustrative and based on general principles of benzophenone photochemistry.
Organic Electronics Components
The benzophenone scaffold is a common structural motif in materials developed for organic electronics. Its rigid structure and conjugated system are beneficial for charge transport. Fluorination of organic semiconductors is a known strategy to improve device performance by lowering the energy levels of the molecular orbitals (HOMO and LUMO), which can facilitate electron injection and improve air stability.
Derivatives of this compound could be explored as building blocks for:
Host materials for Organic Light-Emitting Diodes (OLEDs): The benzophenone core can be functionalized to create materials with high triplet energies, which are essential for efficient phosphorescent OLEDs.
Electron-transporting materials: The electron-withdrawing substituents (bromo and fluoro) can enhance the electron-accepting properties of the molecule, making it a candidate for use in electron-transport layers in organic electronic devices.
Building blocks for conjugated polymers: The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the incorporation of the 3'-fluoro-4'-methoxybenzophenone unit into the backbone of conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Role in Photocatalytic Systems
The photochemical properties of benzophenone derivatives extend to their use in photocatalysis, where they can initiate or participate in a variety of chemical transformations upon light absorption.
Photochemical Fluorination and Related Transformations
While direct photocatalytic fluorination using this compound is not extensively documented, benzophenones are known to act as photosensitizers. In this role, the excited triplet state of the benzophenone can transfer its energy to another molecule, which then undergoes a chemical reaction. This principle could be applied to fluorination reactions by using a suitable fluorine source that can be activated by the excited benzophenone derivative. The presence of a fluorine atom on the molecule itself might influence its interaction with fluorinating reagents.
Furthermore, the carbon-bromine bond can be susceptible to photochemical cleavage under certain conditions, potentially leading to the formation of aryl radicals. These reactive intermediates could then participate in various synthetic transformations.
Development of Photo-initiators
As discussed in the context of polymer crosslinking, benzophenone derivatives are excellent photo-initiators. The development of novel photo-initiators is driven by the need for systems that are sensitive to specific wavelengths of light, have high initiation efficiency, and exhibit good compatibility with the polymerization medium.
The substitution pattern of this compound influences its absorption spectrum. The combination of electron-withdrawing and electron-donating groups can lead to a red-shift in the absorption maximum, potentially allowing for initiation with longer wavelength UV or even visible light. This is particularly advantageous for applications where deep curing of thick samples is required or when using light sources such as LEDs.
Table 2: Properties of Benzophenone-Based Photoinitiators
| Property | Desired Characteristic | Influence of this compound Substituents |
| Absorption Wavelength | Tunable, often shifted to longer wavelengths | Methoxy group may cause a slight red-shift. |
| Initiation Efficiency | High quantum yield of radical formation | Bromo and fluoro groups may enhance intersystem crossing. |
| Solubility | Good compatibility with monomer/polymer systems | Methoxy group can improve solubility in organic media. |
| Volatility/Migration | Low | Higher molecular weight compared to unsubstituted benzophenone reduces volatility. |
This table provides a general overview of the expected influence of the substituents.
Utility in Medicinal Chemistry Research as Building Blocks and Scaffolds
The benzophenone core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The introduction of specific substituents, such as those in this compound, provides chemists with a versatile starting material for the synthesis of new bioactive molecules.
The different functional groups on this compound offer multiple points for chemical modification:
The Bromine Atom: Serves as a key handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This is a powerful strategy for building molecular complexity and exploring the structure-activity relationships of new compounds.
The Fluoro and Methoxy Groups: These groups can modulate the pharmacokinetic properties of a molecule. Fluorine substitution is often used to block metabolic pathways or to enhance binding affinity through specific interactions with biological targets. The methoxy group can influence solubility and can also be a site for demethylation to a potentially active hydroxyl group.
The Carbonyl Group: Can be reduced to an alcohol or converted to other functional groups, providing further avenues for derivatization.
This trifunctionalized benzophenone can, therefore, act as a starting point for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential applications in drug discovery. For instance, it could be used to synthesize derivatives with potential antimicrobial, anti-inflammatory, or anticancer activities.
Table 3: Synthetic Utility of Functional Groups in this compound for Medicinal Chemistry
| Functional Group | Type of Reaction | Potential New Functionality |
| Bromo | Cross-coupling (e.g., Suzuki) | Aryl, heteroaryl, alkyl, vinyl groups |
| Bromo | Nucleophilic substitution | Amines, ethers, thiols |
| Carbonyl | Reduction | Secondary alcohol |
| Carbonyl | Wittig reaction | Alkenes |
| Methoxy | Ether cleavage | Phenol |
This table highlights some of the key chemical transformations possible with this building block.
Design and Synthesis of Complex Molecular Architectures
The compound this compound serves as a versatile scaffold in synthetic chemistry for the construction of more complex molecular architectures. Its utility stems from the specific arrangement of functional groups on its diaryl ketone framework. The benzophenone core provides a rigid, three-dimensional structure that is a common feature in many biologically active molecules. The strategic placement of bromo, fluoro, and methoxy substituents offers distinct opportunities for selective chemical modifications.
The bromine atom on one of the phenyl rings is a particularly valuable functional handle. It is well-suited for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular structure by attaching diverse aromatic, aliphatic, or heterocyclic groups. This synthetic flexibility is crucial for building libraries of compounds with varied structural features.
Furthermore, the presence of both fluorine and methoxy groups on the second phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets, while the methoxy group can influence solubility and participate in hydrogen bonding. Synthetic strategies often involve the modification of the bromo-substituted ring first, leaving the fluoro- and methoxy-substituted ring to modulate the final properties of the target molecule. For instance, related fluorine-containing benzophenones have been synthesized using key reactions like Friedel–Crafts acylation, which establishes the central ketone linkage. researchgate.net The core benzophenone structure can also be a precursor to other complex heterocyclic systems; for example, related 1,3-diaryl ketone structures (dibenzoyl methanes) can be used as starting materials for the synthesis of flavones. orientjchem.org This highlights the potential of the this compound scaffold to be elaborated into a wide range of structurally complex and diverse molecules for various research applications.
Exploration of Structure-Activity Relationships as Chemical Probes
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function or to validate them as therapeutic targets. claremont.edu The this compound scaffold and its derivatives are well-suited for development as chemical probes due to their inherent chemical properties and synthetic tractability, which are essential for systematic structure-activity relationship (SAR) studies. SAR investigations involve synthesizing a series of related compounds (analogues) and evaluating how specific structural modifications affect their biological activity, providing insights into the key interactions between the molecule and its target.
The benzophenone moiety itself is widely utilized in the design of photoaffinity labels, a specific type of chemical probe. nih.gov Upon irradiation with UV light, the benzophenone group can form a covalent bond with nearby amino acid residues within a protein's binding site, allowing for the permanent labeling and subsequent identification of the target protein or its specific binding pocket. nih.gov
The development of potent and selective inhibitors often relies on detailed SAR studies. For example, research on a series of 3-aminobenzophenones as inhibitors of tubulin polymerization revealed critical structural requirements for their biological activity. nih.gov The studies demonstrated that the nature and position of substituents on the benzophenone rings have a profound impact on cytotoxicity and the ability to inhibit tubulin assembly. nih.gov Specifically, the presence of alkoxy groups at the C-4 position of one of the rings was found to be crucial for potent activity. nih.gov
| Compound Modification | Position | Effect on Activity | Reference |
| Introduction of Amino group | C-3 of B-ring | Plays an important role for maximal cytotoxicity | nih.gov |
| Addition of Alkoxy group | C-4 of B-ring | Potent cytotoxic agents and inhibitors of tubulin polymerization | nih.gov |
| Replacement of Methoxy with Chloro | B-ring | Caused drastic decrease in cytotoxic and antitubulin activity | nih.gov |
This table summarizes structure-activity relationship findings for 3-aminobenzophenone (B1265706) derivatives as antimitotic agents.
Similarly, in a study of halophenols as protein tyrosine kinase (PTK) inhibitors, the type of halogen atom on the phenyl ring was shown to significantly influence inhibitory activity. nih.gov The findings indicated a specific order of activity (Cl > Br > F), suggesting that the nature of the halogen plays a pivotal role in the interaction with the target enzyme. nih.gov This highlights how the bromo and fluoro substituents on this compound could be systematically replaced or repositioned to probe interactions within a target's binding site and optimize inhibitory potency.
| Halogen Substituent | Relative PTK Inhibitory Activity | Key Finding | Reference |
| Chloro (Cl) | Highest | Chloro atom may play a pivotal role in the interaction with PTK. | nih.gov |
| Bromo (Br) | Moderate | Bromophenols showed less activity than chlorophenols in the tested series. | nih.gov |
| Fluoro (F) | No Activity Observed | Fluoro-functionalized halophenols showed no activity in this specific series. | nih.gov |
| Iodo (I) | No Activity Observed | Iodo-functionalized halophenols showed no activity in this specific series. | nih.gov |
This table illustrates the influence of halogen substitution on the protein tyrosine kinase (PTK) inhibitory activity of halophenol derivatives.
By leveraging the bromo group for diversification, and modulating the effects of the fluoro and methoxy groups, derivatives of this compound can be systematically synthesized. This allows researchers to explore the chemical space around a biological target, leading to the development of highly potent and selective chemical probes to investigate cellular pathways and validate novel drug targets.
Structure Reactivity and Structure Property Relationships of Halogenated Methoxybenzophenones
Influence of Halogen and Methoxy (B1213986) Substituents on Electronic Properties
The benzophenone (B1666685) core consists of two phenyl rings interacting with the carbonyl group through both sigma (σ) and pi (π) bonds. mdpi.com This creates a delocalized molecular orbital system. Substituents alter this system by either donating or withdrawing electron density. lumenlearning.com
Halogens (Bromine and Fluorine): As highly electronegative atoms, both bromine and fluorine exert a strong electron-withdrawing inductive effect (-I). libretexts.org This effect involves pulling electron density away from the aromatic ring through the sigma bond framework, which generally deactivates the ring towards electrophilic substitution. libretexts.orglibretexts.org Concurrently, halogens can donate a lone pair of electrons into the π-system of the ring, a phenomenon known as the resonance effect (+R). pressbooks.publasalle.edu However, for halogens, the inductive effect is significantly stronger than their resonance effect, resulting in a net deactivation of the aromatic ring. lumenlearning.compressbooks.pub The fluorine atom, being more electronegative than bromine, exerts a stronger inductive pull.
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic influence. The oxygen atom is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect (-I). stackexchange.com However, this is vastly overshadowed by its powerful electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic ring's π-system. lasalle.edustackexchange.com This resonance donation significantly increases the electron density on the ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic attack. lasalle.edu
In 3-Bromo-3'-fluoro-4'-methoxybenzophenone, one ring is substituted with an electron-withdrawing bromine atom, while the other ring is co-substituted with an electron-withdrawing fluorine atom and a strongly electron-donating methoxy group. This asymmetric substitution creates a significant electronic imbalance across the molecule. The 4'-methoxy group enriches its phenyl ring with electron density, while the 3-bromo and 3'-fluoro groups deplete their respective rings. This electronic push-pull character is crucial in determining the molecule's chemical and photophysical properties.
Inductive and Resonance Effects on Reactivity
The reactivity of this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents. These electronic forces modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic rings.
Inductive Effect (-I): This effect is the transmission of charge through sigma bonds due to differences in electronegativity. libretexts.org
Fluorine and Bromine: Both halogens strongly withdraw electron density from the aromatic rings via the inductive effect, making the rings less reactive towards electrophiles. libretexts.org
Methoxy Group: The oxygen atom also exerts a weaker inductive pull on the ring. stackexchange.com
Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.orglasalle.edu
Methoxy Group: The oxygen's lone pairs delocalize into the aromatic ring, significantly increasing electron density. This is a powerful electron-donating (+R) effect that strongly activates the ring. lasalle.edustackexchange.com
Fluorine and Bromine: The halogens can also donate a lone pair of electrons via resonance (+R). However, this effect is much weaker than their inductive withdrawal. lumenlearning.compressbooks.pub
The net result is that the methoxy group is a strong activator, while the halogens are deactivators of their respective aromatic rings. libretexts.orgpressbooks.pub The reactivity of the central carbonyl group is also affected. The electron-donating 4'-methoxy group increases electron density on its adjacent ring, which can be partially relayed to the carbonyl group, slightly reducing its electrophilicity. Conversely, the electron-withdrawing halogens decrease electron density on their rings, which can enhance the electrophilicity of the carbonyl carbon. The balance of these competing effects from the three substituents determines the precise reactivity of the carbonyl in reactions such as nucleophilic addition.
| Substituent | Inductive Effect (I) | Resonance Effect (R) | Net Effect on Ring Reactivity |
|---|---|---|---|
| -Br (Bromo) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |
| -OCH₃ (Methoxy) | Moderately Withdrawing (-I) | Strongly Donating (+R) | Activating |
Positional Isomerism and its Impact on Chemical Behavior
The specific substitution pattern—bromine at the 3-position, fluorine at the 3'-position, and methoxy at the 4'-position—is critical to the chemical behavior of the molecule. The location of a substituent determines the extent to which its electronic effects are expressed and how they influence the molecule as a whole.
Meta-Positioned Halogens (3-Bromo and 3'-Fluoro): When a substituent is in the meta position, its resonance effect on the rest of the molecule is minimized. The delocalization of electrons from a meta substituent does not extend to the carbon atom attached to the main functional group (the carbonyl bridge in this case). lasalle.edu Therefore, the 3-bromo and 3'-fluoro groups primarily exert their strong electron-withdrawing inductive effects on their respective rings. This positioning can influence the photochemistry of the molecule, as studies on other meta-substituted benzophenones have revealed unique "meta effect" photochemical reactions that are not observed in their para-substituted counterparts. acs.orgresearchgate.net
Para-Positioned Methoxy (4'-Methoxy): In contrast, a substituent at the para position exerts its maximum resonance effect. lasalle.edustackexchange.com The 4'-methoxy group can donate its lone pair electrons directly into the π-system, with the electron density being effectively delocalized across the ring and onto the carbonyl group. This strong electronic communication makes the 4'-methoxy ring significantly more electron-rich and nucleophilic. Studies on other donor-acceptor systems show that para-substitution promotes electronic interactions between the donor and acceptor units more effectively than meta-substitution.
The specific isomeric arrangement in this compound thus creates a molecule with a highly polarized character. The ring bearing the 4'-methoxy group acts as an electron-rich domain, while the ring with the 3-bromo group is electron-deficient. This intramolecular charge-transfer character significantly influences its spectroscopic properties, dipole moment, and photochemical reactivity.
| Position | Resonance Effect Influence | Inductive Effect Influence | Example in Compound |
|---|---|---|---|
| Ortho/Para | Strong | Strong | 4'-Methoxy |
| Meta | Weak/Minimal | Strong | 3-Bromo, 3'-Fluoro |
Solvent Effects on Spectroscopic and Photochemical Properties
The spectroscopic and photochemical properties of benzophenones are highly sensitive to the surrounding solvent environment. nih.gov This sensitivity, known as solvatochromism, arises from differential solvation of the molecule's ground and excited states. For this compound, with its polar carbonyl group and potential for specific solute-solvent interactions, these effects are particularly pronounced.
Spectroscopic Properties (UV-Vis Absorption): The UV-Vis spectrum of benzophenone typically shows two main absorption bands: a strong band corresponding to a π→π* transition and a weaker, longer-wavelength band from an n→π* transition of the carbonyl group. mdpi.comresearchgate.net
n→π Transition:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. In polar, protic solvents (like ethanol), the ground state is stabilized by hydrogen bonding with the solvent, which lowers its energy. The excited state is less stabilized. This increases the energy gap for the transition, resulting in a shift to a shorter wavelength (a hypsochromic or blue shift). mdpi.comyoutube.com
π→π Transition:* This transition involves the excitation of an electron within the delocalized π-system. The excited state is typically more polar than the ground state. Therefore, in polar solvents, the excited state is stabilized more than the ground state, decreasing the energy gap and causing a shift to a longer wavelength (a bathochromic or red shift). mdpi.comyoutube.com
Photochemical Properties: The choice of solvent can dramatically alter the photochemical pathways of an excited benzophenone molecule. researchgate.net Competing processes such as intersystem crossing (the transition from an excited singlet state to a triplet state) and hydrogen atom abstraction are highly dependent on solvent polarity and the ability to form hydrogen bonds. researchgate.net For instance, the rate of hydrogen atom abstraction by the excited triplet state of benzophenone can be significantly influenced by whether its carbonyl group is engaged in hydrogen bonding with the solvent. researchgate.net The presence of polar solvents can also promote halogen abstraction in excited halogenated benzophenone derivatives. researchgate.net
| Transition Type | Effect of Increasing Solvent Polarity | Typical Shift | Reason |
|---|---|---|---|
| n→π* (Carbonyl) | Shift to shorter wavelength | Blue Shift (Hypsochromic) | Stabilization of the ground state via hydrogen bonding/dipole interactions. |
| π→π* (Aromatic System) | Shift to longer wavelength | Red Shift (Bathochromic) | Greater stabilization of the more polar excited state. |
Future Perspectives in 3 Bromo 3 Fluoro 4 Methoxybenzophenone Research
Emerging Synthetic Methodologies
Currently, there is a lack of published literature detailing specific emerging synthetic methodologies for 3-Bromo-3'-fluoro-4'-methoxybenzophenone. General synthetic strategies for diaryl ketones, such as Friedel-Crafts acylation, could theoretically be adapted for its preparation. However, without experimental data, the efficiency, yield, and scalability of such methods for this specific substituted benzophenone (B1666685) are unknown. Future research would be needed to explore and optimize synthetic routes, potentially including novel catalytic systems or flow chemistry approaches to improve synthesis efficiency and sustainability.
Novel Applications in Interdisciplinary Fields
There are no specific applications of this compound reported in the scientific literature. The benzophenone core is a known pharmacophore and photosensitizer, suggesting potential for this compound in medicinal chemistry or photochemistry. The presence of bromine, fluorine, and methoxy (B1213986) substituents could modulate its biological activity or physical properties. However, without empirical studies, its utility in any interdisciplinary field remains speculative. Future research could involve screening this compound for various biological activities or investigating its photophysical properties for potential applications in materials science.
Advanced Spectroscopic and Computational Approaches
Detailed spectroscopic and computational data for this compound are not available in the public domain. While basic analytical data such as its molecular weight (309.14 g/mol ) is known, advanced characterization using techniques like 2D NMR, X-ray crystallography, or advanced mass spectrometry has not been reported. Computational studies, such as Density Functional Theory (DFT) calculations, could provide insights into its electronic structure, reactivity, and spectroscopic properties. However, no such theoretical studies have been published. Future work in this area would be crucial for a fundamental understanding of the molecule's structure-property relationships.
Q & A
Q. What are the common synthetic routes for 3-Bromo-3'-fluoro-4'-methoxybenzophenone, and how do reaction conditions influence yield and purity?
The synthesis typically involves halogen-directed coupling reactions or Friedel-Crafts acylation. For example, analogous bromo-fluoro-methoxybenzophenones are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated aryl halides and methoxy-substituted boronic acids . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency, while dichloromethane is preferred for Friedel-Crafts acylation due to its inertness .
- Temperature : Cross-coupling reactions often require 80–100°C for optimal catalyst activity, whereas Friedel-Crafts acylation proceeds at milder temperatures (40–60°C) .
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are common for coupling, while Lewis acids like AlCl₃ drive Friedel-Crafts reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. How can researchers validate purity and structural integrity?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) identifies impurities (<2% area) .
- Melting point : Sharp melting range (e.g., 90–94°C) indicates purity .
- Elemental analysis : Matches calculated C, H, Br, F, and O percentages within ±0.3% .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The bromo group acts as a strong electron-withdrawing group (EWG), activating the aryl ring for nucleophilic substitution but deactivating it for electrophilic attacks. The fluoro substituent (moderate EWG) enhances meta-directing effects, while the methoxy group (electron-donating) directs reactions to para positions. This interplay complicates regioselectivity in Suzuki couplings, requiring careful catalyst tuning (e.g., bulky ligands to mitigate steric hindrance) .
Q. What strategies mitigate steric hindrance during functionalization?
- Directed ortho-metalation : Use methoxy or fluoro groups to direct lithiation at specific positions .
- Microwave-assisted synthesis : Accelerates reactions, reducing side-product formation in sterically crowded systems .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups in related compounds) .
Q. What role does this compound play in developing photoactive materials?
The benzophenone core absorbs UV light (λ_max ~290–320 nm), with bromo and fluoro substituents red-shifting absorption due to increased conjugation. Methoxy groups enhance solubility for thin-film applications. Comparative studies show this compound exhibits longer excited-state lifetimes than non-halogenated analogs, making it suitable for organic photovoltaics .
Data Contradictions and Resolution
- Synthetic yields : Friedel-Crafts methods () report 60–70% yields, while cross-coupling () achieves 80–90%. This discrepancy arises from differing byproduct formation (e.g., AlCl₃ complexation in Friedel-Crafts).
- Regioselectivity : Fluorine’s meta-directing effect () may conflict with methoxy’s para-directing behavior. Computational modeling (DFT) can predict dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
